molecular formula C16H16N2O3S2 B6447651 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine CAS No. 2640973-44-8

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B6447651
CAS No.: 2640973-44-8
M. Wt: 348.4 g/mol
InChI Key: GNMRFZXZVMBWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine (CAS 2640973-44-8) is a benzothiazole derivative supplied for research applications. This compound features a methanesulfonyl group at the 4-position of the benzothiazole core and a (2-methoxyphenyl)methyl substituent on the amine group . Benzothiazoles are privileged scaffolds in medicinal chemistry, known for their diverse pharmacological activities and presence in compounds with anti-inflammatory, antimicrobial, and anticancer properties . The specific substitution pattern on this molecule is designed to influence its lipophilicity and electronic properties, which may affect its interaction with biological targets such as hydrophobic protein pockets . As a building block in organic synthesis, this compound serves as a versatile intermediate for developing novel molecules, particularly in drug discovery efforts targeting enzymatic pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-21-12-7-4-3-6-11(12)10-17-16-18-15-13(22-16)8-5-9-14(15)23(2,19)20/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRFZXZVMBWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Bond Donor Catalysis

A solvent- and metal-free protocol using tetrabromomethane (CBr₄) as a halogen bond donor catalyst enables efficient cyclization of thioamides into 2-substituted benzothiazoles. The reaction proceeds via halogen bond formation between the sulfur atom of the thioamide and CBr₄, facilitating intramolecular cyclization. This method achieves yields up to 92% for 2-aryl derivatives under mild conditions (60°C, 2–4 h).

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. For example, 2-(4-methoxyphenyl)benzo[d]thiazole was synthesized by reacting 2-aminothiophenol with 4-methoxybenzaldehyde under solvent-free microwave conditions (450 W, 5 min), achieving 85% yield. This approach minimizes side reactions and is scalable for aromatic aldehydes.

Nanoparticle-Catalyzed Methods

Ultrasonic irradiation with nickel oxide (NiO) nanorods in ethanol at 60°C for 4 h provides a green alternative, yielding 92% of 2-phenylbenzothiazole. Similarly, Co₃O₄ nanoflakes under solvent-free conditions achieve 95% yield in 5 min, demonstrating superior catalytic activity.

Methanesulfonyl Group Incorporation Strategies

The methanesulfonyl (-SO₂CH₃) group is introduced via sulfonation or nucleophilic substitution.

Direct Sulfonation

Electrophilic sulfonation of the benzothiazole core using methanesulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–25°C selectively functionalizes the para position. This step typically follows benzothiazole synthesis to avoid side reactions.

Oxidation of Thioether Intermediates

Alternative routes involve oxidizing a pre-installed methylthio (-SMe) group to methanesulfonyl using hydrogen peroxide (H₂O₂) or oxone in acetic acid. This method ensures regioselectivity and avoids harsh sulfonation conditions.

N-[(2-Methoxyphenyl)methyl] Functionalization Techniques

The N-[(2-methoxyphenyl)methyl] group is introduced via reductive amination or alkylation.

Reductive Amination

Reacting 2-methoxybenzaldehyde with benzothiazol-2-amine in the presence of NaBH₃CN or H₂/Pd-C in methanol yields the secondary amine. This method achieves >80% yield under mild conditions (25°C, 12 h).

Alkylation with 2-Methoxybenzyl Halides

Treatment of benzothiazol-2-amine with 2-methoxybenzyl chloride or bromide in the presence of K₂CO₃ in DMF at 80°C facilitates N-alkylation. This route requires careful stoichiometry to prevent over-alkylation.

Reaction Optimization and Catalytic Systems

Catalyst selection critically impacts yield and purity.

Solvent-Free Conditions

Microwave and grinding methods eliminate solvents, reducing environmental impact and purification steps. For example, mortar-pestle grinding with acetic acid achieves 85% yield in 15 min.

Recyclable Catalysts

ZnO-beta zeolite and Co₃O₄ nanoflakes offer recyclability for up to five cycles without significant activity loss, enhancing cost-efficiency.

Scalable Production Methodologies

Industrial synthesis prioritizes continuous flow reactors and automated platforms. Key parameters include:

  • Temperature Control : Exothermic reactions (e.g., sulfonation) require precise cooling.

  • Catalyst Loading : Optimized at 5–10 wt% to balance activity and cost.

  • Purification : Crystallization from ethanol/water mixtures ensures >99% purity.

Comparative Evaluation of Preparation Methods

The table below summarizes key synthetic protocols:

StepMethodConditionsYield (%)CatalystSource
Benzothiazole formationMicrowave irradiationSolvent-free, 450 W, 5 min85None
Benzothiazole formationHalogen bond catalysisCBr₄, 60°C, 2 h92CBr₄
Methanesulfonyl introductionSulfonationCH₃SO₂Cl, AlCl₃, 0°C78AlCl₃
N-AlkylationReductive aminationNaBH₃CN, MeOH, 25°C82None

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Core Structure R4 N-Substituent Biological Activity (If Reported) Reference
Target Compound 1,3-Benzothiazole Methanesulfonyl 2-Methoxyphenylmethyl Not explicitly reported -
N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine 1,3-Benzothiazole H 2-Methoxyphenyl Antiproliferative (inferred from analogs)
N-[(3-Fluorophenyl)methyl]-6-(pyridin-4-yl)-1,3-benzothiazol-2-amine 1,3-Benzothiazole H 3-Fluorophenylmethyl + pyridin-4-yl Not reported
BT16 (6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) 1,3-Benzothiazole 6-Chloro Complex dihydrothiazole-nitrophenyl Spectral data reported (no activity)
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine 1,3-Oxazole Benzenesulfonyl Morpholinylpropyl + chlorophenyl Not reported

Key Observations :

  • Electron-Withdrawing Groups : The methanesulfonyl group in the target compound enhances polarity and may improve solubility compared to unsubstituted benzothiazoles (e.g., ). Benzenesulfonyl analogs (e.g., ) show similar electronic effects but with bulkier substituents.
  • N-Substituent Diversity : The 2-methoxyphenylmethyl group in the target compound contrasts with fluorophenyl (), morpholinylpropyl (), and nitrophenyl () substituents. Methoxy groups are associated with metabolic stability and membrane permeability .

Pharmacological and Analytical Insights

  • Antiproliferative Potential: Benzothiazoles with sulfonamide () or triazole () substituents show antiproliferative activity. The target compound’s methanesulfonyl group may enhance DNA intercalation or kinase inhibition, though specific data are lacking.
  • Spectral Data :
    • IR : Methanesulfonyl groups typically show strong S=O stretches near 1350–1300 cm<sup>−1</sup> and 1160–1120 cm<sup>−1</sup> .
    • <sup>1</sup>H NMR : The 2-methoxyphenylmethyl group would produce a singlet for the methoxy protons (~δ 3.8 ppm) and aromatic protons in the δ 6.5–7.5 ppm range .

Biological Activity

4-Methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H17N3O6SC_{16}H_{17}N_{3}O_{6}S, with a molecular weight of approximately 407.4 g/mol. Its structure features a benzothiazole ring, which is significant in medicinal chemistry for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb) in vitro. The Minimum Inhibitory Concentrations (MICs) of these compounds were compared with standard anti-tubercular drugs, revealing promising results in inhibiting bacterial growth .

CompoundMIC (µg/mL)Reference Drug MIC (µg/mL)
Compound A1210
Compound B1520
This compound810

Anti-cancer Activity

The compound has also been evaluated for its anti-cancer properties. Benzothiazole derivatives are known to induce apoptosis in cancer cells by activating caspase pathways. In cell line studies, the compound demonstrated significant cytotoxicity against various cancer types, including breast and lung cancer cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Receptor Modulation : The compound might act on cellular receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University involved synthesizing several benzothiazole derivatives, including the target compound. The study found that the compound exhibited a notable reduction in the growth of Mtb compared to control groups. The research emphasized the potential use of this compound as a lead candidate for developing new anti-tubercular agents .

Evaluation of Anti-cancer Effects

In another case study published in the Journal of Medicinal Chemistry, researchers explored the anti-cancer effects of various benzothiazole derivatives. The findings indicated that the target compound induced apoptosis in human breast cancer cells via mitochondrial pathways. The study concluded that further development could lead to effective treatments for resistant cancer strains .

Q & A

Q. What are the recommended synthetic routes for 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves bromination of intermediates using HBr and Br₂ in glacial acetic acid, followed by nucleophilic substitution or coupling reactions. For example, thiazole ring formation may employ a cyclization reaction under reflux in dichloromethane (DCM), with catalytic HBr enhancing reactivity .
  • Critical Parameters :
StepReagents/ConditionsYield Optimization
BrominationHBr, Br₂ in AcOH, 5 h refluxExcess Br₂ (7.5 mmol per 1.1 mmol substrate) improves conversion
CyclizationDCM, NaHCO₃ washpH control during workup minimizes byproducts

Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation . Complementary methods include:
  • NMR : Assign methanesulfonyl (δ ~3.3 ppm for CH₃) and methoxyphenyl (δ ~3.8 ppm for OCH₃) groups.
  • HRMS : Confirm molecular formula (e.g., C₁₆H₁₅N₂O₃S₂) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4). Low solubility in non-polar solvents suggests hydrophilic sulfonyl groups dominate .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methanesulfonyl groups enhance stability compared to analogs with ester linkages .

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound, and how can its selectivity be assessed?

  • Methodological Answer : The benzothiazole core and methoxyphenyl substituents suggest potential kinase or receptor antagonism (e.g., CRF1 receptors, as seen in structurally related thiazol-2-amine derivatives) .
  • Assay Design :

In vitro binding : Radioligand displacement (e.g., [³H]-CRF for CRF1 receptors) with IC₅₀ determination.

Functional assays : cAMP inhibition in CRF-stimulated cells (e.g., AtT-20 pituitary cells) .

  • Selectivity : Screen against off-target receptors (e.g., CRF2α, GPCR panels) using high-throughput fluorescence polarization .

Q. How do substituent modifications (e.g., methanesulfonyl vs. methyl groups) impact biological activity?

  • Methodological Answer : Compare analogs via SAR studies:
  • Example : Replace methanesulfonyl with methyl (reduces polarity) and test in cytotoxicity assays. Methanesulfonyl enhances receptor binding affinity by 10-fold in CRF1 antagonists .
  • Data Analysis :
SubstituentCRF1 IC₅₀ (nM)Selectivity (CRF1/CRF2α)
-SO₂CH₃3.0 ± 0.4>1000
-CH₃30.2 ± 2.1~100

Q. What computational strategies can predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer : Use in silico tools:

ADMET Prediction : SwissADME for CYP450 metabolism (methoxyphenyl groups likely undergo O-demethylation).

Docking Studies : AutoDock Vina to map interactions with CRF1 receptors (sulfonyl group forms hydrogen bonds with Arg³⁴⁵) .

Toxicity : ProTox-II for hepatotoxicity risk (benzothiazoles may require structural mitigation) .

Contradictions and Limitations in Current Evidence

  • Synthesis : While recommends HBr/Br₂ for bromination, alternative methods (e.g., NBS in CCl₄) may reduce side reactions but lack empirical validation for this compound.
  • Biological Activity : CRF1 antagonism is inferred from analogs (); direct evidence for this specific derivative is needed.

Q. Key Citations :

  • Structural validation: SHELX refinement
  • Synthesis protocols: Bromination and cyclization
  • Pharmacological profiling: CRF1 receptor assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.